molecular formula C14H10N4O B1622359 8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline CAS No. 302788-80-3

8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline

Cat. No.: B1622359
CAS No.: 302788-80-3
M. Wt: 250.25 g/mol
InChI Key: OYSHBJLBHAYFAK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, dihydro derivatives, and other functionalized compounds that retain the core structure of this compound .

Scientific Research Applications

8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule. For instance, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of atoms and the presence of the oxadiazole ring fused with a cinnoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

8-phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O/c1-2-4-9(5-3-1)13-8-10-11(15-16-13)6-7-12-14(10)18-19-17-12/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSHBJLBHAYFAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NON=C2C3=CC(=NN=C31)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385523
Record name 8-phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302788-80-3
Record name 8-phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 2
8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 3
Reactant of Route 3
8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 4
8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 5
8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 6
8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline

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